molecular formula C28H35NO3 B1389584 3-(Heptyloxy)-N-[2-(2-phenoxyethoxy)benzyl]aniline CAS No. 1040680-33-8

3-(Heptyloxy)-N-[2-(2-phenoxyethoxy)benzyl]aniline

Cat. No. B1389584
CAS RN: 1040680-33-8
M. Wt: 433.6 g/mol
InChI Key: OOZPCTJFCHVOQI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, including the formation of ether linkages and the attachment of the benzyl group . The exact method would depend on the starting materials and the specific conditions required for each reaction.


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and a long carbon chain. The benzene rings would likely contribute to the compound’s stability and could influence its reactivity .


Chemical Reactions Analysis

The compound’s reactivity would likely be influenced by the presence of the aniline and benzyl groups. For example, the aniline group could undergo reactions typical of amines, such as acid-base reactions or reactions with electrophiles .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the benzene rings could contribute to its stability, while the long carbon chain could influence its solubility .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it were used as a drug, it might interact with biological targets in specific ways to exert its effects .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity, toxicity, and potential for exposure . It’s always important to handle chemicals with appropriate safety precautions.

Future Directions

The future directions for research on this compound could include exploring its potential uses, studying its reactivity under various conditions, or investigating its interactions with other molecules .

properties

IUPAC Name

3-heptoxy-N-[[2-(2-phenoxyethoxy)phenyl]methyl]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H35NO3/c1-2-3-4-5-11-19-30-27-17-12-14-25(22-27)29-23-24-13-9-10-18-28(24)32-21-20-31-26-15-7-6-8-16-26/h6-10,12-18,22,29H,2-5,11,19-21,23H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOZPCTJFCHVOQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCOC1=CC=CC(=C1)NCC2=CC=CC=C2OCCOC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H35NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Heptyloxy)-N-[2-(2-phenoxyethoxy)benzyl]aniline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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